Home > Products > Screening Compounds P46342 > 5-bromo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)nicotinamide
5-bromo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)nicotinamide - 1210754-97-4

5-bromo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)nicotinamide

Catalog Number: EVT-3067324
CAS Number: 1210754-97-4
Molecular Formula: C13H13BrN4O2
Molecular Weight: 337.177
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-bromo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)nicotinamide is a chemical compound that belongs to the class of pyridazine derivatives. This compound is characterized by its unique structure which includes a bromine atom, a pyridazine moiety, and a nicotinamide group. The synthesis and biological evaluations of this compound have garnered interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutics targeting various diseases.

Source and Classification

This compound can be classified under pyridazine derivatives, specifically those that incorporate halogen substituents and nicotinamide functionalities. Pyridazines are known for their diverse biological activities, making them valuable in pharmaceutical research. The specific compound 5-bromo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)nicotinamide has been synthesized and evaluated for its inhibitory effects on certain enzymes, indicating its potential as a therapeutic agent .

Synthesis Analysis

Methods and Technical Details

The synthesis of 5-bromo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)nicotinamide typically involves several key steps:

  1. Formation of the Pyridazine Core: The initial step often includes the reaction of 4-hydrazineylbenzenesulfonamide with maleic anhydride to produce an intermediate compound that forms the basis for further modifications.
  2. Bromination: The introduction of the bromine atom is achieved through electrophilic substitution reactions, where bromine is added to the pyridazine ring.
  3. Alkylation: The propyl chain is introduced via an alkylation reaction, which allows for the attachment of the propyl group to the nitrogen atom in the pyridazine structure.
  4. Nicotinamide Coupling: Finally, coupling with nicotinamide is performed to yield the final product, 5-bromo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)nicotinamide .
Molecular Structure Analysis

Structure and Data

The molecular structure of 5-bromo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)nicotinamide can be represented as follows:

  • Molecular Formula: C₁₃H₁₅BrN₄O
  • Molecular Weight: Approximately 308.19 g/mol

The structure features:

  • A bromine atom attached to the pyridazine ring.
  • A propyl chain linked to a nitrogen atom.
  • A nicotinamide group contributing to its biological activity.

The three-dimensional conformation of this compound plays a crucial role in its interaction with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

5-bromo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)nicotinamide can undergo various chemical reactions typical of pyridazine derivatives:

  1. Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles under basic conditions, leading to new derivatives.
  2. Hydrolysis: The amide bond can undergo hydrolysis in aqueous conditions, potentially leading to the release of nicotinamide.
  3. Oxidative Reactions: The presence of the pyridazine ring allows for oxidative transformations that may enhance or modify its pharmacological properties .

These reactions are significant for further functionalization and optimization of the compound's activity.

Mechanism of Action

Process and Data

The mechanism of action for 5-bromo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)nicotinamide primarily involves its interaction with specific enzymes or receptors in biological systems. Preliminary studies indicate that this compound may act as an inhibitor for certain carbonic anhydrase isoforms, which are important in regulating pH and fluid balance in tissues.

The binding affinity has been quantified through inhibition constant measurements, showing effective inhibition at nanomolar concentrations. This suggests that the compound may exert its effects through competitive inhibition mechanisms .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 5-bromo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)nicotinamide include:

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and methanol; limited solubility in water.
  • Stability: Stable under normal laboratory conditions but sensitive to strong acids or bases.

Chemical properties include:

  • Reactivity towards nucleophiles due to the presence of halogen substituents.
  • Potential for modification through standard organic reactions such as alkylation or acylation .
Applications

Scientific Uses

5-bromo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)nicotinamide has potential applications in various scientific fields:

  1. Medicinal Chemistry: As a lead compound for developing new drugs targeting carbonic anhydrase-related disorders.
  2. Biochemical Research: Useful in studies investigating enzyme inhibition mechanisms and metabolic pathways involving pyridazine derivatives.
  3. Pharmaceutical Development: May serve as a scaffold for synthesizing more complex molecules with enhanced biological activity.

Research continues into optimizing this compound's efficacy and exploring its full range of biological activities .

Introduction to 5-Bromo-N-(3-(6-Oxopyridazin-1(6H)-yl)propyl)nicotinamide

Structural Classification Within Heterocyclic Chemistry

Bicyclic Framework with Spacer Connectivity: The compound features a bicyclic heteroaromatic system connected via a flexible alkyl chain. The nicotinamide moiety belongs to the pyridine family (six-membered ring with one nitrogen), while the 6-oxopyridazine component constitutes a diazine heterocycle (six-membered ring with two adjacent nitrogen atoms). The propyl linker (-CH₂-CH₂-CH₂-) bridges these heterocycles through nitrogen atoms, creating an N1-piperazine bioisostere topology that enhances conformational flexibility without compromising aromatic character [3] [5].

Key Physicochemical Properties: The bromine atom significantly influences the electron distribution, creating an electron-deficient nicotinamide ring that enhances hydrogen-bond acceptor capacity at the carbonyl oxygen. This electronic perturbation increases the compound's dipole moment (estimated >3.5 D) and influences crystalline packing, potentially enhancing solubility parameters compared to non-halogenated analogs. The propyl linker provides sufficient length (approximately 6.1Å between ring systems) to span complementary binding pockets in biological targets [1] [8].

Table 1: Structural and Physicochemical Profile

ParameterValue/DescriptorSignificance
Heterocycle ClassificationPyridine (nicotinamide) + PyridazinoneDual pharmacophoric system
Bridge TypeC3 alkyl chain (propyl)Conformational flexibility
Halogen Position5-bromo (nicotinamide ring)Electronic and steric modulation
Hydrogen Bond Acceptors5 (carbonyl O, pyridazine N, pyridine N, Br, amide O)Enhanced target binding potential
Topological Polar Surface Area~85-90 ŲModerate membrane permeability
Rotatable Bonds5Conformational adaptability

Synthetic Accessibility: The compound's synthesis typically involves sequential nucleophilic displacements. The alkylation of 3-(6-oxopyridazin-1(6H)-yl)propan-1-amine with 5-bromonicotinoyl chloride represents the most efficient route, achieving moderate yields (45-60%) after crystallization. The bromine atom remains stable under these amidation conditions due to its position meta to the reaction center, preventing undesired dehalogenation or ring closure side reactions [7] [8].

Role of Pyridazinone and Nicotinamide Moieties in Bioactive Compounds

Pyridazinone as PDE4 Modulator: The 6-oxopyridazin-1(6H)-yl moiety serves as a cyclic urea bioisostere that mimics the transition state in phosphodiesterase catalysis. In PDE4 inhibitors, this heterocycle forms critical hydrogen bonds with glutamine and tyrosine residues in the enzyme's catalytic pocket. The electron-rich nitrogen atoms (N1, N2) coordinate magnesium ions essential for PDE4 activity, while the carbonyl oxygen accepts hydrogen bonds from conserved water networks. Compounds featuring this motif demonstrate submicromolar IC₅₀ values against PDE4 isoforms, translating to potent anti-inflammatory effects in models of asthma, COPD, and psoriasis [1] [4].

Nicotinamide in Targeted Protein Modulation: The brominated nicotinamide component functions beyond traditional cofactor roles. In cereblon E3 ligase complexes, nicotinamide derivatives induce protein degradation via ubiquitination, particularly in anticancer applications. The bromine at C5 enhances hydrophobic interactions within the cereblon binding pocket (termed the "thalidomide-binding domain"), increasing proteolysis targeting chimera (PROTAC) efficiency by 3-5 fold compared to unsubstituted analogs. This moiety also participates in NAD+ mimicry, enabling binding to sirtuins and PARP enzymes involved in DNA repair and cellular homeostasis [3] [6].

Table 2: Biological Significance of Structural Components

PharmacophoreMolecular TargetsTherapeutic ApplicationsRepresentative Activities
6-OxopyridazinonePDE4, PIM kinases, 5-lipoxygenaseAnti-inflammatory, cardiovascularPDE4 IC₅₀: 0.2-5 µM [1]
NicotinamideCereblon, Sirtuins, PARPAnticancer, neuromodulationCereblon KD: 180 nM [6]
Combined SystemDual-targeting agentsMultifactorial diseasesSynergistic effects in autoimmune models [4]

Synergistic Effects: The combination of these pharmacophores creates bifunctional molecules capable of simultaneous enzyme inhibition and protein degradation. The pyridazinone moiety may inhibit inflammatory kinases (PIM-1, GSK-3β) while the nicotinamide component recruits E3 ubiquitin ligase machinery. This dual mechanism demonstrates enhanced efficacy in rheumatoid arthritis models compared to single-target agents, reducing TNF-α production by 80% at 10 µM concentrations. The propyl linker optimizes spatial orientation between pharmacophores without inducing steric clashes in complex protein environments [5] [6].

Significance of Bromine Substitution in Pharmacophore Design

Steric and Electronic Effects: The bromine atom at the nicotinamide C5 position creates a permanent dipole moment (estimated 1.7 D) that enhances interactions with electron-rich protein regions. Its van der Waals radius (1.85Å) optimally fills hydrophobic pockets inaccessible to smaller halogens, increasing binding affinity by 2-3 fold compared to chloro analogs. This substitution reduces the pKa of the adjacent pyridine nitrogen by approximately 0.7 units, strengthening cation-π interactions with lysine residues in enzymatic binding sites [1] [8].

Metabolic Stabilization: Bromination significantly retards oxidative metabolism at the C5 position, extending the compound's plasma half-life in preclinical species. In human microsomal studies, 5-bromonicotinamide derivatives show <15% metabolism after 60 minutes, compared to >80% for non-halogenated analogs. This halogen serves as a versatile synthetic handle for palladium-catalyzed cross-coupling (Suzuki, Heck), enabling late-stage diversification without modifying the core scaffold. Bromine also enhances crystallinity, facilitating purification and formulation development [4] [7].

Halogen Bonding Capability: Bromine functions as a superior halogen bond donor (σ-hole formation) compared to lighter halogens. This capability enables interactions with carbonyl oxygen atoms (bond length ~3.0Å) and sulfur-containing residues in protein targets. Computational studies indicate bromine contributes 1.3-2.1 kcal/mol binding energy in PDE4 complexes—equivalent to adding a methyl group without the entropic penalty. The bromine's ortho-position to the amide bond restricts rotation, maintaining optimal conformation for target engagement [1] [8].

Table 3: Bromine Substitution Impact on Compound Properties

Parameter5-H Analog5-Bromo AnalogEnhancement Factor
LogD (pH 7.4)-0.30.8Improved membrane permeability
PDE4 IC₅₀850 nM220 nM3.9-fold potency increase
Microsomal Stability (t½)23 min>120 min>5-fold improvement
Aqueous Solubility12 mM8 mMModerate retention
Cereblon BindingKD = 420 nMKD = 150 nM2.8-fold affinity increase

Selectivity Optimization: Bromine's steric bulk confers target selectivity by discriminating between structurally similar binding sites. In kinase profiling studies, 5-bromonicotinamide derivatives show 10-fold selectivity for PIM-1 over PIM-2 kinases compared to non-brominated compounds. This substitution also reduces hERG channel binding (IC₅₀ >30 µM vs. 8 µM for hydrogen analog) by disrupting π-stacking interactions with tyrosine residues, potentially mitigating cardiotoxicity risks [4] [8].

Properties

CAS Number

1210754-97-4

Product Name

5-bromo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)nicotinamide

IUPAC Name

5-bromo-N-[3-(6-oxopyridazin-1-yl)propyl]pyridine-3-carboxamide

Molecular Formula

C13H13BrN4O2

Molecular Weight

337.177

InChI

InChI=1S/C13H13BrN4O2/c14-11-7-10(8-15-9-11)13(20)16-4-2-6-18-12(19)3-1-5-17-18/h1,3,5,7-9H,2,4,6H2,(H,16,20)

InChI Key

SUEUDOHNAJIVIM-UHFFFAOYSA-N

SMILES

C1=CC(=O)N(N=C1)CCCNC(=O)C2=CC(=CN=C2)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.